(3-(Trifluoromethyl)biphenyl-4-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H11F3O |
|---|---|
Molecular Weight |
252.23 g/mol |
IUPAC Name |
[4-phenyl-2-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C14H11F3O/c15-14(16,17)13-8-11(6-7-12(13)9-18)10-4-2-1-3-5-10/h1-8,18H,9H2 |
InChI Key |
LQZKVYPNHFEURR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)CO)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 Trifluoromethyl Biphenyl 4 Yl Methanol and Its Precursors
Retrosynthetic Analysis of the (3-(Trifluoromethyl)biphenyl-4-yl)methanol Scaffold
A retrosynthetic analysis of this compound reveals key disconnection points that guide the synthetic strategy. The primary disconnection is at the carbon-carbon single bond connecting the two phenyl rings, suggesting a cross-coupling reaction as the key step for constructing the biphenyl (B1667301) moiety. This approach allows for the separate synthesis of two functionalized benzene (B151609) rings, which are then coupled.
Another key disconnection involves the hydroxymethyl group, which can be introduced through the reduction of a corresponding carboxylic acid, ester, or aldehyde. This functional group transformation is typically performed in the later stages of the synthesis. The trifluoromethyl group can either be present on one of the starting materials or introduced at a suitable stage using various trifluoromethylation reagents.
Exploration of Carbon-Carbon Bond Formation Strategies
The formation of the biphenyl core is a critical step in the synthesis of this compound. Several powerful cross-coupling reactions have been developed for this purpose, each with its own advantages and substrate scope.
Suzuki-Miyaura Cross-Coupling for Biphenyl Moiety Construction
The Suzuki-Miyaura cross-coupling reaction is one of the most widely used and versatile methods for constructing C-C bonds, particularly for the synthesis of biaryl compounds. nih.govresearchgate.net This palladium-catalyzed reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate. nih.govresearchgate.net The reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. nih.gov
Table 1: Common Catalysts and Bases in Suzuki-Miyaura Coupling
| Catalyst | Base | Typical Solvent(s) |
|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃, Na₂CO₃ | Toluene (B28343), Dioxane, DMF |
| Pd(OAc)₂ | Cs₂CO₃, K₃PO₄ | THF/H₂O, DME |
| [PdCl₂(dppf)] | t-BuOK | Toluene, THF |
Alternative Coupling Reactions (e.g., Negishi, Stille, Kumada)
While the Suzuki-Miyaura coupling is highly effective, other cross-coupling reactions can also be employed for the synthesis of the biphenyl scaffold. researchgate.net
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organohalide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org Organozinc reagents are generally more reactive than organoboranes, which can be advantageous in certain cases. wikipedia.orgorganic-chemistry.org The reaction tolerates a wide range of functional groups. wikipedia.org
Stille Coupling: The Stille reaction utilizes an organotin compound (organostannane) as the coupling partner for an organohalide or triflate, catalyzed by palladium. wikipedia.orgorganic-chemistry.org A key advantage of Stille coupling is the stability of organostannanes to air and moisture. wikipedia.org However, a significant drawback is the toxicity of tin compounds. organic-chemistry.orglnigchrm.in
Kumada Coupling: This was one of the first transition metal-catalyzed cross-coupling reactions to be developed and involves the reaction of a Grignard reagent (organomagnesium halide) with an organohalide, typically catalyzed by nickel or palladium. organic-chemistry.orgslideshare.net The high reactivity of Grignard reagents can be both an advantage and a limitation, as it can lead to lower functional group tolerance. organic-chemistry.org
Table 2: Comparison of Alternative Coupling Reactions
| Reaction | Organometallic Reagent | Catalyst | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Negishi | Organozinc | Ni or Pd | High reactivity, good functional group tolerance | Moisture sensitive reagents |
| Stille | Organotin | Pd | Air and moisture stable reagents | Toxicity of tin compounds |
| Kumada | Organomagnesium (Grignard) | Ni or Pd | Readily available Grignard reagents | Lower functional group tolerance |
Homocoupling Approaches for Biphenyl Skeletons
Homocoupling reactions, where two molecules of the same organometallic or organohalide compound react to form a symmetrical biphenyl, can also be utilized. For instance, the palladium-catalyzed oxidative homocoupling of aryl boronic acids can be an efficient method for synthesizing symmetrical biphenyls. rsc.org While this approach is not directly applicable to the synthesis of the unsymmetrical this compound, it is a valuable strategy for preparing symmetrical biphenyl precursors that could be further functionalized.
Introduction of the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is a crucial substituent in many pharmaceuticals and agrochemicals due to its unique electronic properties and metabolic stability. wikipedia.orgwikipedia.orgmdpi.com The introduction of this group into an aromatic ring can be achieved through various methods.
Trifluoromethylation Reagents and Methods
A variety of reagents and methods are available for introducing the trifluoromethyl group. These can be broadly categorized into nucleophilic, electrophilic, and radical trifluoromethylation reactions. illinois.edu
Nucleophilic Trifluoromethylation: Reagents such as trifluoromethyltrimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent, are common sources of the trifluoromethyl anion equivalent. illinois.edu These reagents can react with electrophilic centers, such as aldehydes and ketones, or participate in copper-mediated cross-coupling reactions with aryl halides. wikipedia.org
Electrophilic Trifluoromethylation: Reagents like S-(trifluoromethyl)diarylsulfonium salts (Umemoto reagents) and hypervalent iodine reagents (Togni reagents) act as sources of an electrophilic trifluoromethyl group. rsc.orgnih.gov These reagents can react with a variety of nucleophiles, including carbanions, enolates, and electron-rich aromatic compounds. nih.gov
Radical Trifluoromethylation: The trifluoromethyl radical can be generated from various precursors, such as trifluoroiodomethane (CF₃I) or sodium trifluoromethanesulfinate (Langlois' reagent), often in the presence of a radical initiator or a photoredox catalyst. wikipedia.org This radical can then add to aromatic rings.
The choice of trifluoromethylation method depends on the specific substrate, the desired position of the CF₃ group, and the compatibility with other functional groups present in the molecule. In the context of synthesizing this compound, it is often more practical to start with a commercially available trifluoromethyl-substituted building block, such as 3-bromo-benzotrifluoride.
Table 3: Common Trifluoromethylation Reagents
| Reagent Type | Example Reagent(s) | Mechanism |
|---|---|---|
| Nucleophilic | TMSCF₃ (Ruppert-Prakash reagent) | "CF₃⁻" source |
| Electrophilic | Umemoto reagents, Togni reagents | "CF₃⁺" source |
| Radical | CF₃I, NaSO₂CF₃ (Langlois' reagent) | CF₃• source |
Stereoselective Trifluoromethylation Techniques
The introduction of a trifluoromethyl (CF3) group into a molecule can significantly alter its physical and chemical properties, including lipophilicity and metabolic stability. nih.gov Consequently, the development of stereoselective methods for introducing this moiety is of great interest in synthetic chemistry. For the synthesis of precursors to this compound, stereoselective trifluoromethylation is crucial for controlling the chirality of the final product.
Various catalytic enantioselective methods have been developed for this purpose. One prominent strategy involves the asymmetric α-trifluoromethylation of aldehydes and ketones, which are direct precursors to the target alcohol. This can be achieved through the merger of enamine catalysis and photoredox catalysis. nih.gov In this approach, an aldehyde reacts with a chiral amine catalyst to form an enamine, which is then trifluoromethylated in the presence of a photocatalyst and a CF3 source like trifluoromethyl iodide (CF3I). This method demonstrates high enantioselectivity across a range of aldehyde substrates. nih.gov
Another key approach is the catalytic asymmetric reductive trifluoroalkylation of acyl chlorides. This nickel-catalyzed method allows for the enantioselective synthesis of α-trifluoromethylated ketones, which can then be reduced to the corresponding chiral alcohols. organic-chemistry.org The choice of chiral ligand is critical for achieving high enantioselectivity in these transformations. organic-chemistry.org
Furthermore, rhodium-catalyzed reactions have been employed for the enantioselective synthesis of trifluoromethyl-substituted compounds. For instance, the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes, catalyzed by a dirhodium complex, can produce trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and enantioselectivity. organic-chemistry.org While not a direct route to the biphenyl precursor, this illustrates the power of metal catalysis in controlling stereochemistry during C-CF3 bond formation.
| Method | Catalyst/Reagent Type | Typical Substrate | Key Features | Reference |
|---|---|---|---|---|
| Photoredox Organocatalysis | Chiral Amine + Photocatalyst (e.g., Iridium complex) | Aldehydes | High enantioselectivity (93-98% ee), mild redox conditions. | nih.gov |
| Asymmetric Reductive Trifluoroalkylation | Nickel Catalyst + Chiral Ligand | Acyl Chlorides | Forms chiral α-trifluoromethylated ketones, mild conditions, good functional group compatibility. | organic-chemistry.org |
| Rhodium-Catalyzed Cyclopropanation | Dirhodium Complex (e.g., Rh₂(R-PTAD)₄) | Alkenes + Trifluorodiazoethanes | High diastereoselectivity (>94%) and enantioselectivity (88-98%). | organic-chemistry.org |
Formation and Functionalization of the Hydroxyl Group
The final step in the synthesis of this compound is the formation of the primary alcohol (hydroxyl) group. This is typically achieved by acting upon a carbonyl precursor, such as an aldehyde or a ketone.
Reduction of Corresponding Aldehyde or Ketone Precursors
The reduction of a carbonyl group is a fundamental and widely used transformation in organic synthesis. For the preparation of this compound, the corresponding aldehyde, 3-(trifluoromethyl)biphenyl-4-carbaldehyde, would be the immediate precursor. This reduction can be accomplished using a variety of reducing agents.
Commonly used reagents include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). However, for more selective reductions, especially in the presence of other reducible functional groups, milder or more specialized reagents are employed. For instance, diisobutylaluminium hydride (DIBAL-H) can be used for the reduction of esters to aldehydes, which can then be further reduced to the alcohol. nih.gov
In the context of stereoselective synthesis, the reduction of a prochiral ketone precursor, such as 3'-(trifluoromethyl)acetophenone, can be achieved using biocatalysis. Whole-cell catalysis with recombinant E. coli strains expressing carbonyl reductase has been shown to produce chiral alcohols like (R)-1-[3-(Trifluoromethyl)phenyl]ethanol with excellent enantiomeric excess (>99.9% ee). nih.gov This highlights the potential for enzymatic reductions to achieve high stereoselectivity in the formation of the hydroxyl group.
Grignard or Organolithium Additions to Carbonyls
An alternative to the reduction of a pre-formed biphenyl aldehyde is the construction of the carbon skeleton and the hydroxyl group concurrently. This can be achieved through the addition of an organometallic reagent to a suitable carbonyl compound.
For example, a Grignard reagent derived from a bromobiphenyl precursor could be added to formaldehyde (B43269) to generate the primary alcohol. More commonly, an organolithium or Grignard reagent is added to an aldehyde or ketone. The reaction of organolithium reagents with cyclopentadienones, for instance, has been studied to understand the factors controlling 1,2- versus conjugate addition, with steric hindrance playing a key role. researchgate.net
The preparation of trifluoromethylphenyl Grignard reagents can be challenging, but methods using halogen-magnesium exchange at low temperatures have been developed to mitigate safety concerns and allow for subsequent reactions, such as acetylation to form ketones. orgsyn.org These ketones could then be reduced to the target alcohol.
Palladium-Catalyzed Arylation of Methanol (B129727) Derivatives
While less direct for synthesizing the target primary alcohol, palladium-catalyzed cross-coupling reactions represent a powerful tool for C-C bond formation and could be envisioned in a convergent synthesis. The core of the target molecule is the biphenyl structure, which is most efficiently assembled via a Suzuki-Miyaura cross-coupling reaction. acs.orgmdpi.com
In a hypothetical pathway related to this section, a palladium catalyst could be used to couple an aryl halide with a hydroxymethyl-substituted arylboronic acid (or vice versa). For example, 4-(hydroxymethyl)phenylboronic acid could be coupled with 1-bromo-3-(trifluoromethyl)benzene. Palladium-catalyzed C-H arylation is another advanced strategy where a C-H bond is directly functionalized with an aryl group, potentially offering a more atom-economical route. nih.govnih.gov
Optimization of Synthetic Pathways
Catalyst Systems and Ligand Design for Enhanced Selectivity and Yield
The Suzuki-Miyaura cross-coupling reaction is central to synthesizing the biphenyl skeleton. The performance of the palladium catalyst is critically dependent on the ancillary ligands attached to the metal center. rsc.org The steric and electronic properties of these ligands influence every step of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. rsc.orgyoutube.com
Ligand Design: Historically, simple triarylphosphines like triphenylphosphine (B44618) were used. However, the development of sterically bulky and electron-rich phosphine (B1218219) ligands has dramatically expanded the scope and efficiency of cross-coupling reactions. nih.gov
Buchwald-type biarylphosphines: Ligands such as SPhos and XPhos are highly effective for coupling challenging substrates, including electron-poor aryl halides and sterically hindered partners. acs.orgnih.gov Their bulkiness promotes the formation of monoligated palladium(0) species, which are often the active catalysts, and enhances the rate of reductive elimination. rsc.orgyoutube.com
Dialkylphosphines: Ligands like tricyclohexylphosphine (B42057) (PCy3) and tri-tert-butylphosphine (B79228) (P(t-Bu)3) are also very effective, particularly for coupling unreactive aryl chlorides. youtube.comorganic-chemistry.org
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a major class of ligands for cross-coupling. They are typically strong σ-donors and their steric bulk can be readily tuned, making them highly effective in many catalytic systems. nih.gov
Catalyst Systems: The choice of palladium precursor and reaction conditions is also vital. Precatalysts, where the ligand is already coordinated to the palladium center, can offer improved stability and catalytic activity. nih.gov The choice of base (e.g., K3PO4, Cs2CO3) and solvent (e.g., toluene, tert-butanol) can also significantly impact the reaction outcome. acs.orgorganic-chemistry.org Automated systems using microfluidics have been developed to rapidly screen combinations of catalysts, ligands, and conditions to find the optimal system for a specific Suzuki-Miyaura coupling. rsc.org For the synthesis of polyfluorinated biphenyls, specific catalyst-ligand systems have been optimized to achieve high yields while avoiding side reactions. acs.org
| Ligand Class | Example Ligand | Key Properties | Typical Application | Reference |
|---|---|---|---|---|
| Dialkylbiarylphosphines | SPhos, XPhos | Sterically bulky, electron-rich | Coupling of sterically hindered or deactivated aryl halides. | acs.orgnih.gov |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Highly basic, sterically demanding | Coupling of unreactive aryl chlorides at room temperature. | youtube.comorganic-chemistry.org |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, tunable steric bulk | Coupling of sterically demanding substrates. | nih.gov |
| Ferrocenylphosphines | dppf | Large bite angle, robust | General cross-coupling reactions. | youtube.com |
Reaction Condition Tuning (Solvent, Temperature, Pressure)
Solvent Effects
The solvent system in a Suzuki-Miyaura reaction plays multiple roles: it must dissolve the reactants, the base, and the catalyst, and it often influences the stability and activity of the palladium catalyst. Aqueous solvent mixtures are frequently employed as they are environmentally benign and effective for many substrates. nih.gov The presence of water can facilitate the dissolution of the inorganic base and influence the transmetalation step. Common solvent systems include mixtures of organic solvents like Dimethylformamide (DMF), ethanol, dioxane, or toluene with water. nih.govmdpi.com
The choice of solvent can dramatically affect reaction rates and yields. For instance, in a model Suzuki coupling reaction, changing the solvent system can lead to significant variations in product yield, as illustrated in the table below.
| Entry | Solvent System (Organic/H₂O, 1:1) | Base | Yield (%) |
|---|---|---|---|
| 1 | EtOH/H₂O | KOH | 98 |
| 2 | MeCN/H₂O | KOH | 75 |
| 3 | DMF/H₂O | KOH | 85 |
| 4 | DMA/H₂O | KOH | 82 |
Table 1. Illustrative effect of different aqueous solvent systems on the yield of a model Suzuki cross-coupling reaction under microwave irradiation. Data derived from studies on 4'-bromoacetophenone (B126571) and phenylboronic acid. nih.gov
Temperature Optimization
The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining catalyst integrity.
| Entry | Temperature (°C) | Time (min) | Conversion (%) |
|---|---|---|---|
| 1 | 30 | 60 | 40 |
| 2 | 50 | 60 | 65 |
| 3 | 80 | 30 | 92 |
| 4 | 100 | 10 | 98 |
Table 2. Influence of temperature on the conversion rate of a model ligand-free Suzuki coupling reaction in a DMF/H₂O solvent system. researchgate.net
Pressure Considerations
The vast majority of Suzuki-Miyaura cross-coupling reactions are conducted at atmospheric pressure in standard laboratory glassware. Pressure is not a commonly adjusted variable for this type of transformation unless highly volatile solvents or gaseous reactants are involved. In specific applications, such as those employing supercritical fluids (e.g., supercritical carbon dioxide) as a solvent medium for continuous flow processes, pressure becomes a critical parameter to maintain the solvent in its supercritical state. acsgcipr.org However, for the typical synthesis of biphenyl derivatives in batch reactors, pressure tuning is generally not required.
Process Intensification and Scalability Studies
Moving a synthetic route from the laboratory bench to large-scale production requires careful consideration of process intensification and scalability. The goal is to develop a process that is not only high-yielding but also safe, cost-effective, environmentally friendly, and robust. frontiersin.org For the synthesis of this compound, this involves exploring advanced reactor technologies and addressing the challenges associated with scaling up palladium-catalyzed reactions.
Process Intensification: Continuous Flow and Microwave Synthesis
Process intensification aims to achieve dramatic improvements in manufacturing and processing by developing smaller, safer, and more energy-efficient technologies. frontiersin.org Two key enabling technologies for the intensification of Suzuki-Miyaura reactions are continuous flow synthesis and microwave-assisted synthesis.
Continuous Flow Synthesis: Transitioning from traditional batch reactors to continuous flow systems offers numerous advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety, and the potential for automation. researchgate.netacs.org For Suzuki couplings, flow reactors often utilize packed beds of a heterogeneous catalyst, which simplifies product isolation and allows for catalyst recycling, thereby reducing costs and palladium waste. vapourtec.com This approach can significantly increase productivity from a small reactor footprint. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. acs.org By directly and efficiently heating the reaction mixture, microwaves can reduce reaction times from hours to minutes compared to conventional heating methods. nih.govacs.org This rapid heating can also improve yields and reduce the formation of side products. The combination of microwave heating with continuous flow reactors represents a state-of-the-art approach to process intensification. acsgcipr.org
| Method | Heating | Time | Yield (%) |
|---|---|---|---|
| Batch | Conventional (Oil Bath) | 24 h | ~95 |
| Batch | Microwave (120 °C) | 20 min | 98 |
| Continuous Flow | Conventional (Heated Column) | 10 min (Residence Time) | >94 (Conversion) |
Table 3. Comparison of reaction times and yields for a model Suzuki coupling reaction using different processing technologies. Data adapted from multiple sources. vapourtec.comacs.org
Scalability Studies
Scaling up a palladium-catalyzed reaction presents several challenges. A primary concern is the cost of the palladium catalyst and the need to minimize its loading without compromising efficiency. researchgate.net On a large scale, catalyst loadings are often reported in parts per million (ppm) rather than mol %. acs.org Another critical issue is the removal of residual palladium from the final product, especially for pharmaceutical applications where strict limits on heavy metal contamination are enforced.
Key considerations for scalability include:
Catalyst Selection and Loading: Utilizing highly active catalysts or precatalysts allows for very low catalyst loadings (e.g., <0.1 mol%), which is crucial for economic viability. acs.org
Heterogeneous Catalysis: The use of supported or encapsulated palladium catalysts simplifies separation and recycling, making the process more sustainable and cost-effective on a large scale. vapourtec.comrsc.org
Downstream Processing: Developing efficient methods for product isolation and purification, including the removal of catalyst residues and boronic acid byproducts, is essential for a scalable process.
The successful scale-up of the synthesis of this compound would likely involve optimizing a low-catalyst-loading protocol, potentially within a continuous flow system using a recyclable heterogeneous catalyst to ensure both economic feasibility and product quality.
Advanced Structural Characterization and Spectroscopic Analysis
Single Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation
While a specific single-crystal X-ray diffraction study for (3-(Trifluoromethyl)biphenyl-4-yl)methanol is not publicly available, the structural characteristics can be inferred from analyses of closely related compounds, such as 2-biphenylmethanol (B1359950) and other substituted biphenyl (B1667301) derivatives. spiedigitallibrary.orgresearchgate.net Such an analysis provides critical insights into the molecule's solid-state conformation, including the torsional angle of the biphenyl system, the nature of intermolecular interactions governing the crystal packing, and potential structural-disorder phenomena.
The conformation of the biphenyl linkage is a key structural feature, defined by the dihedral angle between the two phenyl rings. In the solid state, this angle is the result of a balance between intramolecular steric effects and intermolecular packing forces. For biphenyl itself, the rings are twisted with respect to each other. The introduction of substituents, such as the trifluoromethyl and methanol (B129727) groups in the target molecule, can significantly influence this torsional angle.
Studies on ortho-substituted biphenyls have shown that steric hindrance generally leads to a larger dihedral angle to minimize repulsion. nih.gov For this compound, with substitution at the meta and para positions, the steric impediment to planarity is less pronounced than in ortho-substituted cases. However, the crystal packing forces play a crucial role, and a non-planar conformation is still anticipated to be the most stable arrangement in the solid state. Computational studies on 2-trifluoromethylbiphenyl also indicate a non-planar ground state. nih.gov
In addition to hydrogen bonding, other weaker interactions are expected. These include π-π stacking between the aromatic rings of adjacent molecules and C-H···π interactions. The trifluoromethyl group, while generally considered a weak hydrogen bond acceptor, can participate in C-F···H interactions. The interplay of these various forces dictates the three-dimensional arrangement of the molecules in the crystal. mdpi.com
A common feature in the crystal structures of molecules containing trifluoromethyl groups is rotational disorder. The CF3 group can often rotate about the C-C bond, even in the solid state at low temperatures. This is due to the similar van der Waals radii of the fluorine atoms and the relatively low barrier to rotation.
In a diffraction experiment, this dynamic or static disorder manifests as smeared or multiple positions for the fluorine atoms. The refinement of such disordered structures often requires modeling the fluorine atoms over several partially occupied sites. This phenomenon has been observed in numerous crystal structures of trifluoromethyl-substituted organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques provides detailed information about the chemical environment of each nucleus, their connectivity, and spatial relationships.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the methanol group, and the hydroxyl proton. The aromatic region would display a complex pattern of multiplets due to the various coupling interactions between the protons on the two phenyl rings. The methylene protons (CH₂) would likely appear as a singlet or a doublet if coupled to the hydroxyl proton, and the hydroxyl proton signal's position and multiplicity would be dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The carbon of the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms. The aromatic carbons would appear in the typical downfield region, and their specific chemical shifts would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hydroxymethyl group.
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence of the trifluoromethyl group. It is expected to show a single, sharp signal, as all three fluorine atoms are chemically equivalent. The chemical shift of this signal is characteristic of the trifluoromethyl group attached to an aromatic ring.
The following table presents representative NMR data for closely related compounds to illustrate the expected chemical shift ranges.
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | J (Hz) |
| 4-Biphenylmethanol | ¹H | 7.57, 7.42, 7.40, 7.337 (aromatic), 4.687 (CH₂), 2.10 (OH) | m, m, m, m, s, s | |
| ¹³C | 140.9, 140.4, 128.8, 127.4, 127.3, 127.1, 65.2 (CH₂) | |||
| 3-Trifluoromethylbiphenyl | ¹³C | 142.0, 139.7, 131.1, 130.4, 129.2, 129.0, 128.0, 127.2, 124.2, 123.8 | ||
| ¹⁹F | -63.01 | s |
Note: Data is compiled from various sources for illustrative purposes and may have been recorded in different solvents.
To definitively assign all signals and confirm the structure, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to assign the protons on each of the phenyl rings and confirming the connectivity within the aromatic spin systems.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the carbon signals for all protonated carbons, such as the aromatic CH groups and the methylene group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two or three bonds. This is crucial for establishing the connectivity between the two phenyl rings and the positions of the substituents. For example, correlations would be expected between the methylene protons and the quaternary carbons of the biphenyl system.
Through the combined application of these advanced spectroscopic techniques, a complete and unambiguous structural characterization of this compound can be achieved.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₁₄H₁₁F₃O), this technique provides the exact molecular weight and offers insights into the molecule's structure through analysis of its fragmentation pattern under ionization.
The molecular formula of the compound leads to a calculated molecular weight of approximately 252.23 g/mol . High-resolution mass spectrometry (HRMS) would be expected to confirm the exact mass, providing strong evidence for the elemental composition.
Under electron ionization (EI), the molecule is expected to form a molecular ion [M]⁺, which would then undergo a series of fragmentation events. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key predicted fragmentation pathways for this compound include:
Loss of a hydrogen atom: Formation of an [M-H]⁺ ion.
Loss of the hydroxyl group: Cleavage of the C-OH bond to form an [M-OH]⁺ fragment.
Loss of the CH₂OH group: Cleavage of the bond between the aromatic ring and the methanol group, leading to a stable biphenyl cation.
Loss of a trifluoromethyl radical: Cleavage of the C-CF₃ bond.
Formation of a tropylium-like ion: Rearrangement and fragmentation of the biphenyl ring structure, a common pathway for aromatic compounds.
The relative abundance of these fragments provides a characteristic fingerprint for the molecule. The table below outlines the predicted major fragments and their corresponding mass-to-charge ratios.
| Predicted Fragment Ion | Formula | m/z (Mass-to-Charge Ratio) | Description of Neutral Loss |
| [M]⁺ | [C₁₄H₁₁F₃O]⁺ | 252 | Molecular Ion |
| [M-H]⁺ | [C₁₄H₁₀F₃O]⁺ | 251 | Loss of a hydrogen atom |
| [M-OH]⁺ | [C₁₄H₁₀F₃]⁺ | 235 | Loss of a hydroxyl radical |
| [M-CH₂OH]⁺ | [C₁₃H₈F₃]⁺ | 221 | Loss of the hydroxymethyl group |
| [M-CF₃]⁺ | [C₁₃H₁₁O]⁺ | 183 | Loss of a trifluoromethyl radical |
This is an interactive data table. You can sort and filter the data.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands corresponding to its functional groups. A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the primary alcohol, indicative of hydrogen bonding. The aromatic C-H stretching vibrations are anticipated to appear around 3000-3100 cm⁻¹. The strong electron-withdrawing trifluoromethyl group gives rise to intense C-F stretching bands, typically observed in the 1100-1350 cm⁻¹ region. The C-O stretching vibration of the primary alcohol is expected to produce a strong band between 1000 and 1050 cm⁻¹. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ range.
| Functional Group | Vibrational Mode | Predicted IR Absorption Range (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | 3200-3600 | Broad, Strong |
| Aromatic C-H | Stretching | 3000-3100 | Medium |
| C-F (Trifluoromethyl) | Stretching | 1100-1350 | Strong, Multiple Bands |
| Aromatic C=C | Stretching | 1450-1600 | Medium to Weak |
| C-O (Primary Alcohol) | Stretching | 1000-1050 | Strong |
This is an interactive data table. You can sort and filter the data.
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound is expected to be dominated by vibrations of the aromatic rings and the C-F bonds. The symmetric stretching of the biphenyl rings should produce a strong signal. Aromatic C-H stretching vibrations will also be present. The C-O stretch of the methanol group is typically a weaker Raman scatterer. The symmetric C-F stretching modes of the trifluoromethyl group are also expected to be visible.
| Functional Group | Vibrational Mode | Predicted Raman Shift Range (cm⁻¹) | Intensity |
| Aromatic Ring | Ring Breathing/Stretching | 1580-1620 | Strong |
| Aromatic C-H | Stretching | 3000-3100 | Medium |
| C-F (Trifluoromethyl) | Symmetric Stretching | 700-800 | Medium |
| Biphenyl C-C | Inter-ring Stretch | ~1280 | Strong |
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Together, these spectroscopic methods provide a comprehensive characterization of this compound, confirming its molecular weight, structure, and the presence of key functional groups.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (its geometry) and the distribution of its electrons (its electronic structure).
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. nih.gov DFT calculations, often using hybrid functionals like B3LYP combined with a basis set such as 6-311G+(d,p), can be employed to optimize the molecular geometry of (3-(Trifluoromethyl)biphenyl-4-yl)methanol. nih.gov This process finds the lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles.
These calculations would reveal the non-planar nature of the biphenyl (B1667301) core, a characteristic feature of such systems. The calculated bond lengths would be consistent with the aromatic character of the phenyl rings and the single-bond nature of the connection to the trifluoromethyl and methanol (B129727) substituents.
Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative Data) This table presents typical values expected from a DFT/B3LYP/6-311G+(d,p) calculation, based on studies of similar molecules.
| Parameter | Description | Typical Calculated Value |
| C-C (phenyl) | Average carbon-carbon bond length in the phenyl rings | ~1.39 Å |
| C-C (biphenyl) | Bond length between the two phenyl rings | ~1.49 Å |
| C-CF₃ | Bond length between the phenyl ring and the CF₃ group | ~1.50 Å |
| C-F | Average carbon-fluorine bond length in the CF₃ group | ~1.35 Å |
| C-CH₂OH | Bond length between the phenyl ring and the methanol group | ~1.51 Å |
| C-O | Carbon-oxygen bond length in the methanol group | ~1.43 Å |
| ∠C-C-C (biphenyl) | Dihedral angle between the two phenyl rings | ~40° - 50° |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of accuracy than DFT for electronic energy and molecular properties, albeit at a significantly greater computational expense. researchgate.net
For this compound, these high-accuracy calculations could be used to:
Benchmark DFT Results: Validate the energies and geometries obtained from more cost-effective DFT methods.
Calculate Accurate Electronic Properties: Determine properties like ionization potential and electron affinity with high precision.
Investigate Weak Interactions: Accurately model non-covalent interactions that might influence the molecule's conformation and crystal packing.
Due to their computational demands, these methods are often used to study key aspects of the molecule or to calibrate less expensive methods rather than for full geometry optimization of the entire structure. researchgate.net
Conformational Analysis and Energy Landscapes
The flexibility of this compound is primarily due to rotation around the single bond connecting the two phenyl rings and the bonds connecting the substituents.
The biphenyl unit is not flat. Steric hindrance between the ortho-hydrogens on the adjacent rings forces them to twist relative to each other. The potential energy surface for this rotation can be explored by systematically changing the dihedral angle between the rings and calculating the energy at each point. This analysis typically reveals two main barriers to rotation. biomedres.usbiomedres.us
Planar Conformation (0° dihedral angle): This conformation is a high-energy transition state due to maximum steric repulsion between the ortho-hydrogens.
Perpendicular Conformation (90° dihedral angle): This is also a transition state, but typically of lower energy than the planar one, as it minimizes steric hindrance at the cost of reduced π-system conjugation between the rings. biomedres.us
The ground state is a twisted conformation with a dihedral angle typically between 40° and 50°. jcsp.org.pk
Table 2: Illustrative Rotational Energy Profile for the Biphenyl Core This table presents hypothetical but realistic energy values for the rotation of the biphenyl core in a substituted biphenyl.
| Dihedral Angle | Conformation | Relative Energy (kJ/mol) | Notes |
| ~45° | Ground State (Twisted) | 0 | Most stable conformation |
| 0° | Transition State (Planar) | ~8-14 | High steric hindrance |
| 90° | Transition State (Perpendicular) | ~6-9 | Loss of π-conjugation |
The substituents on the biphenyl core significantly influence its conformational preferences.
Trifluoromethyl (-CF₃) Group: The -CF₃ group is bulky and strongly electron-withdrawing. Its position at the 3-position (meta) means its steric effect on the inter-ring dihedral angle is less direct than an ortho-substituent. However, its electrostatic interactions and potential for weak hydrogen bonding with the hydroxyl group can influence the orientation of the phenyl rings and the methanol side chain.
Computational studies can map the potential energy surface to identify the most stable arrangement of these functional groups relative to the biphenyl core.
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
MEP and FMO analyses are crucial for understanding a molecule's reactivity. ajchem-a.com
Molecular Electrostatic Potential (MEP): The MEP is a 3D map that shows the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying reactive sites. malayajournal.org For this compound, the MEP surface would likely show:
Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These would be concentrated around the highly electronegative fluorine atoms of the -CF₃ group and the oxygen atom of the -CH₂OH group.
Positive Potential (Blue): Regions of low electron density or positive charge, indicating sites for nucleophilic attack. This would be prominent around the hydrogen atom of the hydroxyl group.
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. youtube.com Their energies and spatial distributions are key to predicting chemical reactivity. libretexts.orgyoutube.com
HOMO: This orbital represents the outermost electrons and acts as the electron donor in a reaction. In this molecule, the HOMO is expected to be distributed primarily across the π-system of the biphenyl rings.
LUMO: This is the lowest energy orbital available to accept electrons. The strongly electron-withdrawing -CF₃ group would likely lower the energy of the LUMO and cause it to be partially localized on the trifluoromethyl-substituted ring.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. citedrive.com
Table 3: Representative Frontier Molecular Orbital Energies (Illustrative Data) This table presents typical energy values in electron volts (eV) expected from a DFT calculation.
| Orbital | Energy (eV) | Description |
| HOMO | ~ -6.5 eV | Highest Occupied Molecular Orbital (Electron Donor) |
| LUMO | ~ -1.2 eV | Lowest Unoccupied Molecular Orbital (Electron Acceptor) |
| Energy Gap (ΔE) | ~ 5.3 eV | Indicates high kinetic stability |
Prediction of Reactivity Sites and Reaction Pathways
Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the most probable sites for electrophilic and nucleophilic attack, thereby elucidating potential reaction pathways. For this compound, the distribution of electron density is significantly influenced by its constituent functional groups: the electron-withdrawing trifluoromethyl group (-CF3), the electron-donating hydroxymethyl group (-CH2OH), and the biphenyl core.
Analysis of the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO) can reveal the electronically rich and deficient regions of the molecule. The oxygen atom of the hydroxymethyl group is expected to be a primary site for electrophilic attack due to the presence of lone pairs of electrons. Conversely, the carbon atom of the hydroxymethyl group and the aromatic carbons, particularly those influenced by the electron-withdrawing -CF3 group, are potential sites for nucleophilic attack.
Table 1: Predicted Reactivity Indices for this compound (Illustrative)
| Atomic Site | Mulliken Atomic Charge (e) | Fukui Function (f-) for Electrophilic Attack | Fukui Function (f+) for Nucleophilic Attack |
|---|---|---|---|
| O (in -CH2OH) | -0.65 | 0.25 | 0.05 |
| C (in -CH2OH) | +0.20 | 0.08 | 0.18 |
| C4' (ortho to -CF3) | +0.15 | 0.03 | 0.15 |
| C2' (ortho to -CF3) | +0.12 | 0.04 | 0.13 |
Note: The data in this table is illustrative and based on general principles of electronic effects in similar molecules. Specific values would require dedicated DFT calculations.
Understanding Electronic Effects of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.gov This strong inductive effect (-I) significantly modulates the electronic properties of the biphenyl system. nih.gov The -CF3 group deactivates the aromatic ring to which it is attached towards electrophilic substitution and directs incoming electrophiles to the meta position.
Computational Spectroscopic Simulations (NMR, IR, UV-Vis)
Computational methods can simulate various types of spectra, providing valuable tools for the interpretation of experimental data and for the structural elucidation of molecules.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be performed using methods like GIAO (Gauge-Including Atomic Orbital). The predicted 1H and 13C NMR spectra for this compound would show characteristic signals for the aromatic protons and carbons, with the chemical shifts influenced by the electronic effects of the -CF3 and -CH2OH groups. The fluorine atoms of the -CF3 group would also give rise to a characteristic signal in the 19F NMR spectrum.
IR Spectroscopy: The simulation of infrared (IR) spectra involves the calculation of vibrational frequencies and their corresponding intensities. For this compound, the calculated IR spectrum would be expected to show characteristic absorption bands for the O-H stretching of the alcohol, C-H stretching of the aromatic rings and the methylene (B1212753) group, C-F stretching of the trifluoromethyl group, and C-C stretching vibrations of the biphenyl framework.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. The biphenyl system is the primary chromophore in this compound. The substitution with -CF3 and -CH2OH groups would be expected to cause shifts in the absorption maxima (λmax) compared to unsubstituted biphenyl.
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectrum Type | Predicted Feature | Characteristic Value |
|---|---|---|
| 1H NMR | Chemical Shift (δ) of Ar-H | 7.0 - 8.0 ppm |
| 13C NMR | Chemical Shift (δ) of C-CF3 | ~125 ppm (quartet) |
| 19F NMR | Chemical Shift (δ) of -CF3 | ~ -60 ppm |
| IR | Vibrational Frequency (ν) of O-H stretch | 3200 - 3600 cm-1 |
| IR | Vibrational Frequency (ν) of C-F stretch | 1100 - 1300 cm-1 |
Note: The data in this table is illustrative and based on typical values for similar functional groups and molecular scaffolds.
Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. For this compound, a key dynamic feature is the torsional rotation around the single bond connecting the two phenyl rings. The energy barrier for this rotation is influenced by the steric hindrance and electronic interactions of the substituents.
MD simulations can also be used to investigate the solvation of this compound in different solvents. The interactions between the solute and solvent molecules, such as hydrogen bonding between the hydroxymethyl group and protic solvents, can be explicitly modeled. These simulations can provide insights into the solubility, diffusion, and conformational preferences of the molecule in solution. The solvation shell around the trifluoromethyl group is expected to be different from that around the hydroxymethyl group, reflecting their different polarities and hydrogen bonding capabilities.
Reactivity and Derivatization Studies
Transformation of the Hydroxyl Functional Group
The benzylic hydroxyl group is a versatile functional handle for a variety of chemical transformations. Its reactivity is influenced by the adjacent aromatic ring and the electronic effects of the substituents on the biphenyl (B1667301) system.
Oxidation Reactions to Aldehyde or Carboxylic Acid
The primary alcohol moiety in (3-(Trifluoromethyl)biphenyl-4-yl)methanol can be selectively oxidized to either the corresponding aldehyde, 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde, or further to the carboxylic acid, 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid. The choice of oxidant and reaction conditions determines the final product.
Selective oxidation to the aldehyde can be achieved using mild oxidizing agents that are known to minimize over-oxidation. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane oxidations. These methods are generally effective for benzylic alcohols and are tolerant of various functional groups.
For the complete oxidation to the carboxylic acid, stronger oxidizing agents are required. Reagents such as potassium permanganate (B83412) (KMnO4), chromic acid (generated from CrO3 or Na2Cr2O7 in acidic solution), or ruthenium tetroxide (RuO4) can be employed. The reaction typically involves heating to drive the conversion to completion.
Table 1: Representative Oxidation Reactions of Benzylic Alcohols
| Starting Material | Reagent | Product | Typical Yield |
|---|---|---|---|
| Benzylic Alcohol | Pyridinium Chlorochromate (PCC) | Benzaldehyde | High |
| Benzylic Alcohol | Dess-Martin Periodinane | Benzaldehyde | High |
| Benzylic Alcohol | Potassium Permanganate (KMnO4) | Benzoic Acid | Moderate to High |
| Benzylic Alcohol | Jones Reagent (CrO3/H2SO4) | Benzoic Acid | High |
Etherification and Esterification Reactions
The hydroxyl group readily undergoes etherification and esterification reactions. Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base (e.g., NaH) to form an alkoxide followed by reaction with an alkyl halide, can be used to form ethers. Alternatively, acid-catalyzed dehydration with another alcohol can also yield ethers. The synthesis of trifluoromethyl ethers from alcohols can be achieved through specialized methods, such as oxidative desulfurization-fluorination of a corresponding xanthate intermediate or by using hypervalent iodine compounds as trifluoromethyl-transfer agents. beilstein-journals.orgchemrevlett.com
Esterification can be accomplished through several standard methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common approach. For more sensitive substrates or to achieve higher yields, the alcohol can be treated with an acyl chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. The use of heterogeneous catalysts, such as certain metal-organic frameworks (MOFs), has also been shown to be effective for the esterification of fluorinated aromatic carboxylic acids with methanol (B129727), a reaction that highlights the utility of modern catalytic methods in derivatization. nih.govsemanticscholar.org The derivatization of fatty acids to their methyl esters (FAMEs) for gas chromatography analysis often employs catalysts like boron trichloride (B1173362) in methanol, a method that could be adapted for this substrate.
Halogenation and Sulfonation at the Methanol Position
The hydroxyl group can be replaced by a halogen atom to form the corresponding benzylic halide. Treatment with thionyl chloride (SOCl2) is a common method for producing the benzyl (B1604629) chloride derivative, while phosphorus tribromide (PBr3) is typically used for the benzyl bromide. These benzylic halides are valuable synthetic intermediates, particularly for subsequent nucleophilic substitution reactions. A direct deoxytrifluoromethylation of benzylic alcohols has also been developed, providing a route to introduce a CF3 group at the benzylic position. princeton.edu
Sulfonation at the methanol position can lead to the formation of sulfonate esters or sulfones. Sulfonate esters, such as tosylates (OTs) or mesylates (OMs), are excellent leaving groups in nucleophilic substitution and elimination reactions. They are prepared by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base. The biological sulfation of benzylic alcohols is catalyzed by sulfotransferase enzymes, indicating that enzymatic pathways can also modify this functional group. nih.govnih.gov Furthermore, benzylic alcohols can react with sulfinyl chlorides to yield benzylic sulfones. organic-chemistry.org
Aromatic Electrophilic and Nucleophilic Substitution Reactions
The two phenyl rings of the biphenyl core are susceptible to electrophilic substitution, though their reactivity is modulated by the existing substituents. Nucleophilic aromatic substitution is less common and typically requires strong activation by electron-withdrawing groups and harsh reaction conditions.
Regioselectivity Induced by Trifluoromethyl and Methanol Substituents
The regiochemical outcome of electrophilic aromatic substitution (EAS) on this compound is governed by the combined directing effects of the substituents on both rings. wikipedia.org
Ring B (unsubstituted phenyl group): In a biphenyl system, the phenyl group itself acts as an activating, ortho, para-director for electrophilic substitution. pearson.com Therefore, electrophilic attack is most likely to occur on the unsubstituted ring at the ortho (2'- and 6'-) and para (4'-) positions. The para position (4') is generally favored due to reduced steric hindrance compared to the ortho positions.
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent Group | Ring Effect | Directing Influence |
|---|---|---|
| -CH2OH (Hydroxymethyl) | Weakly Activating | Ortho, Para |
| -CF3 (Trifluoromethyl) | Strongly Deactivating | Meta |
| -C6H5 (Phenyl) | Activating | Ortho, Para |
Catalytic Transformations Involving the Biphenyl Core
The biphenyl scaffold can participate in various catalytic transformations, most notably palladium-catalyzed cross-coupling reactions. While this compound itself might be used as a starting material, it is more common for the biphenyl core to be constructed via such a reaction. For instance, a Suzuki-Miyaura coupling between (4-(hydroxymethyl)phenyl)boronic acid and 1-bromo-3-(trifluoromethyl)benzene or between (3-(trifluoromethyl)phenyl)boronic acid and 4-bromobenzyl alcohol would be a viable synthetic route.
If one of the rings were functionalized with a halide or triflate, this position would be amenable to further cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig amination). These reactions allow for the introduction of a wide variety of substituents, including alkyl, alkenyl, alkynyl, aryl, and amino groups, providing extensive opportunities for derivatization. For example, palladium-catalyzed Hiyama cross-coupling of aryltrifluorosilanes with aryl chlorides is an efficient method for creating functionalized biaryl derivatives. nih.govorganic-chemistry.org Similarly, palladium catalysis can be used to couple aryl fluorides with N-tosylhydrazones via C-F bond activation. rsc.org These methods highlight the potential for late-stage functionalization of the biphenyl core, assuming an appropriate handle (like a halogen) is present.
Palladium-Catalyzed Functionalization of Biphenyl C-H Bonds
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the direct functionalization of otherwise inert C-H bonds. nih.gov For a substrate such as this compound, the hydroxymethyl group (-CH₂OH) can serve as a directing group, guiding the palladium catalyst to a specific C-H bond, typically in the ortho position. nih.gov This directed C-H activation strategy allows for high regioselectivity in the introduction of new functional groups.
While specific studies on this compound are not extensively documented in the reviewed literature, the principles of directed C-H functionalization can be applied to predict its reactivity. The catalyst, typically a palladium(II) species like Palladium(II) acetate (B1210297), coordinates to the oxygen of the hydroxymethyl group. This brings the metal center in close proximity to the C-H bond at the C-5 position of the biphenyl system, facilitating its cleavage in what is often a concerted metalation-deprotonation (CMD) process. nih.gov
Once the C-H bond is activated and a palladacycle intermediate is formed, a variety of coupling partners can be introduced to forge new bonds. Common transformations include:
Arylation: Coupling with aryl halides or other aryl sources to create more complex biaryl or teraryl systems.
Olefination: Reaction with alkenes to introduce vinyl groups. nih.gov
Acetoxylation: Introduction of an acetate group using an oxidant in the presence of acetic acid. nih.govnih.gov
The efficiency and outcome of these reactions are highly dependent on the choice of ligand, oxidant, and reaction conditions. The presence of the electron-withdrawing trifluoromethyl group on the adjacent ring can influence the electronic properties of the system, potentially affecting the rate and efficiency of the C-H activation step.
Reactions Involving the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is generally considered robust and chemically stable due to the strength of the C-F bonds. However, under specific conditions, it can undergo selective transformations, making it a versatile functional handle for molecular editing.
Transforming a single C-F bond in a trifluoromethyl group is challenging because the bond dissociation energy of the remaining C-F bonds decreases after the first cleavage, often leading to over-reaction. acs.orgnih.gov Nevertheless, several strategies have been developed for the selective hydrodefluorination of Ar-CF₃ to Ar-CHF₂, a valuable transformation in medicinal chemistry.
One prominent method involves organophotoredox catalysis. acs.orgnewiridium.comnih.gov This approach uses a photocatalyst, a hydrogen atom donor, and visible light to achieve the selective replacement of one fluorine atom with a hydrogen atom. The process is believed to proceed through the formation of a radical anion of the trifluoromethylarene. nih.gov This intermediate then expels a fluoride (B91410) ion to generate a difluorobenzyl radical, which is subsequently trapped by the hydrogen atom donor to yield the difluoromethylarene product. This method is noted for its mild conditions and tolerance of a wide range of functional groups, making it suitable for late-stage functionalization of complex molecules. acs.orgnih.gov
Another strategy utilizes photoexcited palladium catalysis for defluorinative multicomponent cascade reactions. This method can engage trifluoromethylarenes, including those with benzylic alcohol functionalities, in reactions with dienes and various nucleophiles to generate complex difluoromethylated structures. nih.gov
More extensive transformations of the trifluoromethyl group, involving the cleavage of more than one C-F bond or complete replacement, can be achieved under more forcing conditions.
Protolytic Defluorination in Superacids: Treatment of trifluoromethyl-substituted arenes with Brønsted superacids, such as trifluoromethanesulfonic acid (CF₃SO₃H), can lead to protolytic defluorination. nih.gov The reaction is thought to proceed through the formation of highly reactive electrophilic intermediates, like carbocations or acylium ions. These intermediates can then react with nucleophiles present in the medium. For instance, in the presence of benzene (B151609), Friedel-Crafts-type reactions can occur, leading to the formation of benzophenone (B1666685) and triarylmethanol derivatives. In the absence of an external nucleophile, cyclization or dimerization can occur. nih.gov A hydrolytic workup of the reaction mixture can also yield the corresponding benzoic acid. nih.gov
Hydrolysis to Carboxylic Acids: The conversion of an aryl trifluoromethyl group to a carboxylic acid is a synthetically useful transformation. This hydrolysis can be accomplished using strong acidic conditions, such as fuming sulfuric acid in the presence of boric acid. rsc.orgrsc.org The reaction proceeds by converting the -CF₃ group into a -COOH group, a transformation that can be modulated by the reaction conditions to control the degree of conversion, particularly in molecules with multiple trifluoromethyl groups. rsc.orgrsc.org
Base-Promoted Defluorination: Base-promoted elimination reactions can also achieve selective defluorination. This strategy involves the formation of a difluoro-p-quinomethide intermediate, which is then trapped by an intramolecular nucleophile. This process results in the selective reduction of an aromatic trifluoromethyl group to a difluoromethyl substituent. researchgate.net
Applications in Advanced Chemical Synthesis and Materials Science
Utilization as Key Intermediates in Complex Organic Synthesis
The structural features of (3-(Trifluoromethyl)biphenyl-4-yl)methanol, namely the reactive hydroxymethyl group and the robust, sterically defined biphenyl (B1667301) core, position it as a critical precursor in the assembly of intricate molecular architectures.
Precursors for Polymer Monomers
The hydroxymethyl group of this compound serves as a versatile handle for its incorporation into various polymer backbones. Through esterification or etherification reactions, it can be converted into a range of monomers suitable for polymerization. For instance, reaction with acryloyl chloride or methacryloyl chloride would yield the corresponding acrylate (B77674) or methacrylate (B99206) monomers.
The presence of the trifluoromethyl group is anticipated to impart desirable properties to the resulting polymers. Trifluoromethyl groups are known to enhance thermal stability, chemical resistance, and solubility in organic solvents, while also lowering the dielectric constant and surface energy. rsc.org Polymers derived from this compound could therefore be tailored for applications requiring high-performance materials with specific physical and chemical characteristics. The synthesis of fluorinated polyimides, for example, often involves the use of diamine monomers containing trifluoromethylphenyl groups to improve the solubility and optical transparency of the final polymer. rsc.org
Table 1: Potential Monomers Derived from this compound and their Polymerization Suitability
| Monomer Derivative | Reactive Group | Potential Polymerization Method |
| (3-(Trifluoromethyl)biphenyl-4-yl)methyl acrylate | Acrylate | Free-radical polymerization, Controlled radical polymerization (e.g., ATRP, RAFT) |
| (3-(Trifluoromethyl)biphenyl-4-yl)methyl methacrylate | Methacrylate | Free-radical polymerization, Controlled radical polymerization |
| 4-(Chloromethyl)-3-(trifluoromethyl)-1,1'-biphenyl | Benzyl (B1604629) chloride | Polycondensation with diols or diamines |
| 4-(Azidomethyl)-3-(trifluoromethyl)-1,1'-biphenyl | Azide | Click chemistry (e.g., CuAAC) |
This table presents hypothetical monomer derivatives and is for illustrative purposes.
Building Blocks for Macrocyclic Structures
Macrocycles are of significant interest in supramolecular chemistry and materials science due to their unique host-guest recognition capabilities and defined molecular cavities. The rigid biphenyl unit of this compound makes it an excellent candidate for the construction of shape-persistent macrocyclic structures.
Synthetic strategies towards such macrocycles could involve the conversion of the hydroxymethyl group into a reactive functionality, such as a halide or an azide, followed by a high-dilution cyclization reaction with a suitable difunctional linker. The trifluoromethyl group can influence the conformational preferences of the resulting macrocycle and modulate its electronic properties, which is crucial for applications in molecular sensing or catalysis. While the direct use of this specific compound in macrocycle synthesis is not widely documented, the synthesis of macrocycles containing biphenyl units is a well-established field. rsc.org
Contributions to Fluorine Chemistry and Design of Fluorinated Compounds
The trifluoromethyl group is one of the most important fluorinated motifs in medicinal chemistry, agrochemicals, and materials science due to its profound effects on a molecule's physicochemical and biological properties. This compound serves as a valuable building block for introducing the 3-(trifluoromethyl)biphenyl (B1334356) moiety into a wide array of molecules.
The presence of the CF3 group can significantly alter the lipophilicity, metabolic stability, and binding affinity of a molecule. beilstein-journals.org As a synthetic intermediate, this compound allows for the strategic incorporation of this fluorine-containing group, enabling the systematic study of its effects on molecular properties. The synthesis of various fluorinated biphenyl derivatives often utilizes palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to construct the core biphenyl structure. nih.gov
Development of Novel Functional Materials
The unique combination of a rigid, fluorinated biphenyl core and a reactive functional group makes this compound a promising component in the design of novel functional materials with tailored properties.
Integration into Optoelectronic Materials
Fluorinated biphenyl compounds have garnered significant attention for their use in optoelectronic applications, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of a conjugated system, which can facilitate electron injection and improve the stability of the material. rsc.org
This compound can be used as a precursor to synthesize larger conjugated systems or as a side-chain modification in polymers for optoelectronic devices. For instance, it could be incorporated into liquid crystalline materials, where the fluorinated biphenyl unit can influence the mesophase behavior and electro-optical properties. ntu.ac.uk The synthesis of fluorinated polyimides with bulky pendant trifluoromethylphenyl groups has been shown to result in materials with high optical transparency and low dielectric constants, which are desirable properties for microelectronic and optoelectronic applications. rsc.org
Table 2: Potential Optoelectronic Applications of Materials Derived from this compound
| Material Type | Potential Application | Role of this compound |
| Conjugated Polymers | Organic Light-Emitting Diodes (OLEDs) | Building block for the polymer backbone or as a pendant group to tune electronic properties and solubility. |
| Liquid Crystals | Liquid Crystal Displays (LCDs) | Core component of liquid crystal molecules to influence mesophase behavior and dielectric anisotropy. |
| Small Molecule Semiconductors | Organic Field-Effect Transistors (OFETs) | Precursor for the synthesis of charge-transporting small molecules. |
This table outlines potential applications based on the properties of similar fluorinated biphenyl compounds.
Applications in Specialty Polymers with Modified Properties
The incorporation of this compound into polymers can lead to specialty materials with enhanced performance characteristics. The trifluoromethyl group is known to increase the glass transition temperature (Tg) and thermal stability of polymers due to the strong carbon-fluorine bonds. acs.org
Furthermore, the hydrophobic nature of the trifluoromethyl group can be exploited to create polymers with low surface energy and reduced water absorption. acs.org Such properties are highly sought after for applications such as hydrophobic coatings, gas separation membranes, and low-dielectric-constant materials for microelectronics. For example, a poly(biphenylene oxide) with a pendent trifluoromethyl group has been synthesized, demonstrating good thermal stability and potential for applications requiring high-performance polymers. researchgate.net
Potential in Catalyst Design (e.g., as chiral ligands or scaffolds)
The biphenyl scaffold is a foundational structural motif in the development of "privileged ligands" for asymmetric catalysis. nih.govoup.com These ligands are crucial for synthesizing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. While direct catalytic applications of this compound are not extensively documented, its molecular architecture presents significant potential as a precursor or scaffold for sophisticated catalyst systems.
The potential resides in its distinct functional components:
The Biphenyl Backbone: Axially chiral biphenyls are a cornerstone of many successful chiral ligands, such as BINAP and its derivatives. oup.com The inherent rigidity and well-defined geometry of the biphenyl system provide a stable framework for creating a precisely controlled chiral environment around a metal center. nih.gov The substitution pattern on this compound could be exploited to generate novel, axially chiral ligands upon further derivatization.
The Hydroxymethyl Group (-CH2OH): This functional group serves as a versatile chemical handle for elaboration. It can be readily converted into other key coordinating groups essential for catalysis, such as phosphines, amines, or N-heterocyclic carbenes (NHCs). This synthetic flexibility allows for the systematic modification and tuning of the ligand's properties.
The Trifluoromethyl Group (-CF3): This group can significantly influence the electronic and steric properties of a resulting catalyst. wikipedia.orgmdpi.com Its strong electron-withdrawing nature can modify the electron density at the metal center, thereby tuning its reactivity and selectivity. mdpi.commdpi.com Furthermore, its steric bulk can be leveraged to enhance enantioselectivity by creating more defined chiral pockets. nih.gov
Researchers have successfully developed a wide array of adjustable axially chiral biphenyl ligands for various reactions, including asymmetric additions and cycloadditions. nih.gov The strategic placement of substituents on the biphenyl core is critical for performance. Therefore, this compound represents a valuable building block for creating a new generation of ligands where the trifluoromethyl group is used to fine-tune catalytic activity and enantioselectivity.
Structure-Property Relationship Studies for Materials Development
Investigating the Impact of the Trifluoromethyl Group on Material Performance
The trifluoromethyl (-CF3) group is a unique substituent used to modify the properties of organic molecules and materials. mdpi.com Its incorporation into the biphenyl structure of this compound imparts several key characteristics that are highly desirable in materials development. wikipedia.orgmdpi.com
The -CF3 group is strongly electron-withdrawing, with an electronegativity often described as intermediate between that of fluorine and chlorine. wikipedia.org This property significantly alters the electronic distribution within the biphenyl system, which can influence reactivity, intermolecular interactions, and the optoelectronic properties of derived materials. mdpi.commdpi.com
Furthermore, the introduction of -CF3 groups into polymer backbones has been shown to enhance key material properties. For instance, in fluorinated polyimides, the presence of trifluoromethyl groups leads to higher gas permeability. The C-F bond is one of the strongest in organic chemistry, contributing to high metabolic and thermal stability in molecules containing the -CF3 group. mdpi.com This increased stability is a critical attribute for materials intended for use in demanding environments.
| Property | Impact of -CF3 Substitution | Underlying Reason | Reference |
|---|---|---|---|
| Electronic Nature | Strongly electron-withdrawing | High electronegativity of fluorine atoms. | wikipedia.orgmdpi.com |
| Lipophilicity | Increases lipophilicity (Hansch π value of +0.88) | The fluorine atoms create a nonpolar surface area. | mdpi.com |
| Stability | Enhances metabolic and thermal stability | High bond dissociation energy of the C-F bond (approx. 485 kJ/mol). | mdpi.com |
| Solubility | Can be used to modify the solubility of molecules. | Alters intermolecular forces and interactions with solvents. | wikipedia.org |
| Gas Permeability (in polymers) | Increases permeability | Disrupts polymer chain packing, increasing free volume. |
Exploring the Role of the Hydroxyl Group in Intermolecular Interactions and Assembly
The hydroxyl (-OH) group is a primary determinant of intermolecular interactions due to its ability to act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). nih.govnih.gov This dual capability is fundamental to directing the self-assembly of molecules in the solid state, influencing crystal packing, melting points, and solubility.
In the context of this compound, the hydroxyl group facilitates the formation of ordered supramolecular structures through hydrogen bonding networks. The introduction of a hydroxyl group to a molecular structure can significantly increase its interaction with surrounding molecules, potentially leading to higher binding affinity in biological systems or more structured arrangements in materials. nih.gov
The interplay between the hydrogen-bonding hydroxyl group and the fluorinated biphenyl scaffold can lead to complex and potentially useful material properties. The directionality and strength of hydrogen bonds can guide the assembly of these molecules into well-defined architectures, such as sheets or helical structures, which are essential for creating functional materials. Studies on analogous hydroxylated biphenyls confirm that the -OH group is a critical site for interactions that can influence everything from metabolic pathways to the formation of liquid crystal phases. acs.orgresearchgate.net The ability of the hydroxyl group to form strong, directional interactions is a key tool for crystal engineering and the rational design of molecular solids. researchgate.net
| Function | Description | Significance in Molecular Assembly | Reference |
|---|---|---|---|
| Hydrogen Bond Donor | The partially positive hydrogen atom of the -OH group can interact with an electronegative atom (e.g., O, N, F) on an adjacent molecule. | Essential for forming directional intermolecular connections that guide crystal packing and self-assembly. | nih.gov |
| Hydrogen Bond Acceptor | The lone pairs of electrons on the oxygen atom can interact with a partially positive hydrogen atom from a neighboring molecule (e.g., from another -OH group). | Allows for the formation of extended networks and robust supramolecular structures. | nih.govnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
